molecular formula C20H11ClO4S B2908953 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate CAS No. 618390-54-8

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

Cat. No.: B2908953
CAS No.: 618390-54-8
M. Wt: 382.81
InChI Key: GCXVYEXOLBHPBM-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a synthetic chemical compound based on the 4H-chromen-4-one (chromone) scaffold, designed for biochemical research. This compound is of significant interest in immunological and inflammatory research due to its structural similarity to potent, small-molecule antagonists of Formyl Peptide Receptor 1 (FPR1) . FPR1 is a G protein-coupled receptor (GPCR) expressed on neutrophils, macrophages, and other immune cells. It acts as a key sensor for pathogen-derived and host-derived formyl peptides, playing a critical role in the regulation of innate immune responses and the recruitment of leukocytes to sites of infection or tissue injury . The chromone scaffold has been identified as a relevant backbone for the development of novel FPR1 antagonists. Research on closely related analogs has demonstrated that such compounds can act as competitive antagonists, effectively inhibiting FPR1-mediated intracellular calcium mobilization, chemotaxis, and ERK1/2 phosphorylation in human neutrophils and transfected cell lines . The structure of this compound, which features a chlorophenyl substitution and a thiophene carboxylate ester, aligns with structure-activity relationship (SAR) studies that highlight the importance of specific hydrophobic substituents on the chromone core for FPR1 binding and antagonism . Furthermore, the incorporation of the thiophene moiety is a feature of pharmacologically active compounds, as the thiophene ring is a common bioisostere in medicinal chemistry . This product is intended for research purposes only to further investigate FPR1 signaling and to explore potential therapeutic strategies for modulating inflammation and related disease pathogenesis. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(4-chlorophenyl)-4-oxochromen-7-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClO4S/c21-13-5-3-12(4-6-13)16-11-24-17-10-14(7-8-15(17)19(16)22)25-20(23)18-2-1-9-26-18/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXVYEXOLBHPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a synthetic compound belonging to the class of chromenone derivatives. This compound features a chromen-4-one core, a thiophene ring, and a chlorophenyl substituent, which contribute to its unique chemical properties and potential biological activities. Its molecular formula is C21H13ClO4SC_{21}H_{13}ClO_{4}S, and it is recognized for its diverse pharmacological applications.

Chemical Structure

The structure of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate can be represented as follows:

C21H13ClO4S\text{C}_{21}\text{H}_{13}\text{ClO}_{4}\text{S}

Biological Activity Overview

Research has demonstrated that this compound exhibits significant biological activities, particularly in the fields of antioxidant and anticancer properties. The following sections detail the findings from various studies.

Anticancer Activity

Several studies have investigated the cytotoxic effects of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate against various cancer cell lines. Notably, it has shown promising results against human lung adenocarcinoma (A-549) and human breast cancer (MCF-7) cell lines.

Cytotoxicity Studies

The cytotoxicity of this compound was assessed using the MTT assay, which measures cell viability. The results indicated that:

CompoundCell LineIC50 (µg/mL)
3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylateMCF-76.40 ± 0.26
3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylateA-54922.09 ± 0.26
Doxorubicin (Reference)MCF-79.18 ± 1.12
Doxorubicin (Reference)A-54915.06 ± 1.08

These findings suggest that the compound exhibits higher cytotoxicity compared to the standard drug Doxorubicin, especially against the MCF-7 cell line .

Antioxidant Activity

In addition to its anticancer properties, the compound has been evaluated for its antioxidant potential. Various assays, including DPPH radical scavenging and total antioxidant capacity (TAC), were employed to assess its efficacy:

  • DPPH Radical Scavenging Assay : The compound demonstrated significant scavenging activity, indicating its potential as an antioxidant agent.
  • Hydrogen Peroxide Scavenging : It effectively neutralized hydrogen peroxide, further supporting its antioxidant capabilities.
  • Total Antioxidant Capacity : The total antioxidant capacity was significantly higher than that of standard antioxidants.

The proposed mechanism through which 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate exerts its biological effects involves interactions with specific cellular targets:

  • Binding Affinity : Molecular docking studies indicate that this compound binds effectively to key proteins involved in cancer progression and oxidative stress response.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

A notable case study involved the synthesis and biological evaluation of various chromenone derivatives, including the target compound. The study highlighted:

  • Synthesis Methodology : Multi-step organic reactions were employed to synthesize the compound with high yields.
  • Biological Evaluation : In vitro assays confirmed its potent cytotoxicity and antioxidant properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and physicochemical properties are influenced by substituents on the chromene and thiophene moieties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Activity/Properties Reference
3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate (Target) C20H11ClO4S 382.82 g/mol 4-ClPh (chromene), thiophene-2-carboxylate Anticancer (theoretical, based on analogs)
[3-(4-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] thiophene-2-carboxylate C22H13F3O5S 446.4 g/mol 4-MeOPh, CF3 (chromene), thiophene-2-carboxylate Higher lipophilicity (XLogP3: 5.5)
3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl morpholine-4-carboxylate C21H13ClF3NO5 471.78 g/mol 4-ClPh, CF3 (chromene), morpholine carboxylate Improved solubility (polar morpholine)
5-(4-Chlorophenyl)-3-(pyrrolopyrimidine)thiophene-2-carboxylic acid (Analog) C21H14ClN3O2S 407.87 g/mol 4-ClPh, pyrrolopyrimidine-thiophene Anticancer (IC50 < doxorubicin)

Key Findings :

Substituent Impact on Bioactivity :

  • The 4-chlorophenyl group enhances anticancer activity by promoting hydrophobic interactions with target proteins, as seen in analogs like compound 19b (IC50 < doxorubicin) .
  • Replacing the thiophene-2-carboxylate with morpholine-4-carboxylate () improves aqueous solubility but may reduce membrane permeability due to increased polarity .

The target compound’s ester linkage (vs. free carboxylic acid in analogs) enhances metabolic stability by resisting hydrolysis .

Synthetic Accessibility :

  • Thiophene-chromene hybrids are typically synthesized via Suzuki-Miyaura coupling or esterification reactions. The presence of electron-withdrawing groups (e.g., Cl, CF3) necessitates optimized catalytic conditions .

Structural Insights :

  • Crystallographic studies using tools like SHELXL () reveal that bulky substituents (e.g., trifluoromethyl) introduce steric hindrance, affecting crystal packing and stability .
  • Mercury software () enables comparison of intermolecular interactions; for example, morpholine-containing analogs show distinct hydrogen-bonding patterns vs. thiophene esters .

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